Imirestat

描述

属性

IUPAC Name |

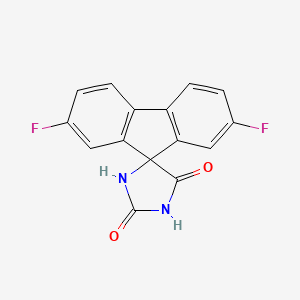

2,7-difluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N2O2/c16-7-1-3-9-10-4-2-8(17)6-12(10)15(11(9)5-7)13(20)18-14(21)19-15/h1-6H,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCHBHSAIQIQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3(C4=C2C=CC(=C4)F)C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237635 | |

| Record name | Imirestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89391-50-4 | |

| Record name | Imirestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89391-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imirestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089391504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imirestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PM69S95UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide: The Mechanism of Action of Imirestat in Diabetic Neuropathy

Introduction

Diabetic neuropathy is a debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and significant morbidity. Among the various biochemical pathways implicated in its pathogenesis, the polyol pathway has been a major focus of therapeutic development.[1] This pathway becomes hyperactive under hyperglycemic conditions, leading to a cascade of events that culminate in neural dysfunction. Aldose reductase inhibitors (ARIs) are a class of drugs designed to block the rate-limiting enzyme of this pathway.[2] Imirestat is one such potent aldose reductase inhibitor that has been investigated for its potential to prevent or ameliorate nerve damage in diabetic neuropathy. This technical guide provides a detailed examination of this compound's mechanism of action, supported by preclinical data, experimental protocols, and visualizations of the core pathways.

The Core Mechanism: Inhibition of the Polyol Pathway

The primary mechanism of action of this compound is the potent and specific inhibition of aldose reductase (AKR1B1), the first and rate-limiting enzyme in the polyol pathway.[3] In normoglycemic states, this pathway plays a minor role in glucose metabolism. However, in the hyperglycemic environment characteristic of diabetes, insulin-insensitive tissues such as peripheral nerves experience a significant influx of glucose.[2] This excess glucose is shunted into the polyol pathway, triggering a cascade of detrimental effects.

The Polyol Pathway Cascade:

-

Sorbitol Accumulation and Osmotic Stress: Aldose reductase catalyzes the reduction of glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH.[4][5] Sorbitol does not readily diffuse across cell membranes and its subsequent conversion to fructose by sorbitol dehydrogenase is slow.[2][4] This leads to the intracellular accumulation of sorbitol, creating a hyperosmotic environment within nerve cells. The resulting osmotic stress is believed to cause direct cellular damage, including swelling and altered membrane permeability.[6]

-

NADPH Depletion and Oxidative Stress: The high flux through the aldose reductase reaction leads to a substantial consumption of NADPH.[4] NADPH is a critical reducing equivalent required by glutathione reductase to regenerate reduced glutathione (GSH), a primary endogenous antioxidant.[4] The depletion of the NADPH pool compromises the cell's ability to defend against reactive oxygen species (ROS), leading to a state of increased oxidative stress.[5] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and activates other pro-inflammatory signaling pathways, further contributing to nerve injury.[7][8]

This compound intervenes at the very first step of this pathological process. By inhibiting aldose reductase, it directly prevents the conversion of excess glucose to sorbitol, thereby averting both sorbitol-induced osmotic stress and the depletion of NADPH that fuels oxidative stress.[9]

Preclinical Evidence and Quantitative Data

The therapeutic rationale for this compound is strongly supported by preclinical studies in animal models of diabetes. The streptozotocin (STZ)-induced diabetic rat is a widely used model that recapitulates many of the functional and biochemical deficits seen in human diabetic neuropathy.

Studies using this model have demonstrated that treatment with this compound can prevent or reverse key pathological changes. For instance, a daily dose of 1 mg/kg this compound in STZ-diabetic rats was shown to completely prevent the accumulation of sorbitol in the sciatic nerve.[9] This treatment also attenuated the depletion of myo-inositol, another osmolyte whose transport is disrupted by polyol pathway activity, and significantly improved motor nerve conduction velocity (MNCV), a critical measure of nerve function.[9][10] These findings directly link the biochemical effect of aldose reductase inhibition to a tangible improvement in neural performance.

The table below summarizes key quantitative findings from a representative preclinical study on this compound and includes data from studies on other ARIs for context.

| Parameter | Control Group | Diabetic (Untreated) | Diabetic + this compound (1 mg/kg) | Reference |

| Sciatic Nerve Metabolites | ||||

| Sorbitol (nmol/mg) | ~0.2 | ~12.0 | ~0.3 | [9] |

| Fructose (nmol/mg) | ~0.8 | ~10.0 | ~1.5 | [9] |

| myo-Inositol (nmol/mg) | ~5.0 | ~3.5 | ~4.5 | [9] |

| Nerve Function | ||||

| Motor NCV (m/s) | 55.1 ± 1.2 | 45.3 ± 1.5 | 51.5 ± 1.1 | [10] |

| Oxidative Stress Markers (Fidarestat Study) | ||||

| Sciatic Nerve GSH (nmol/mg protein) | 6.8 ± 0.2 | 5.1 ± 0.3 | 6.5 ± 0.3 | [11] |

Statistically significant improvement compared to the untreated diabetic group (p < 0.05).

Experimental Methodologies

The evaluation of aldose reductase inhibitors like this compound follows a well-established preclinical research workflow. The primary goal is to assess the drug's ability to modulate the target pathway and produce a functional improvement in nerve health.

Typical Experimental Protocol: Preclinical Evaluation in STZ-Diabetic Rats

-

Induction of Diabetes: Adult male rats (e.g., Sprague-Dawley) are rendered diabetic via a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg. Non-diabetic control animals receive a vehicle injection. Diabetes is confirmed by measuring blood glucose levels, with a threshold (e.g., >250 mg/dL) used for inclusion in the study.

-

Treatment Groups: Animals are typically divided into three groups: (1) Non-diabetic controls, (2) Untreated diabetic animals, and (3) Diabetic animals treated with this compound. The drug is administered daily, often mixed with food or via oral gavage (e.g., 1 mg/kg/day).[10]

-

Functional Assessment: After a predefined study period (e.g., 4-10 weeks), in-life measurements are performed. Motor nerve conduction velocity (MNCV) of the sciatic nerve is a key functional endpoint, measured electrophysiologically under anesthesia.

-

Tissue Collection and Analysis: At the end of the study, animals are euthanized, and sciatic nerves and other tissues are rapidly excised and frozen.

-

Biochemical Assays: Nerve tissue homogenates are analyzed to quantify key metabolites of the polyol pathway (glucose, sorbitol, fructose) and other relevant molecules like myo-inositol using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Enzyme and Oxidative Stress Assays: Additional analyses may include measuring the activity of enzymes like Na+/K+-ATPase in nerve homogenates or quantifying markers of oxidative stress, such as the ratio of reduced to oxidized glutathione (GSH/GSSG).[10][11]

The Pathophysiological Link: From Enzyme Inhibition to Neural Protection

The data from preclinical studies establish a clear logical relationship between this compound's mechanism and its neuroprotective effects. The chain of events in untreated diabetic neuropathy begins with hyperglycemia and culminates in nerve damage. This compound acts as a circuit breaker early in this pathological cascade.

By blocking aldose reductase, this compound prevents the metabolic consequences of polyol pathway hyperactivity. This has two critical downstream benefits:

-

Amelioration of Osmotic Stress: Preventing sorbitol accumulation protects the nerve cell from osmotic damage, preserving cellular integrity and the function of ion pumps like Na+/K+-ATPase, which are crucial for maintaining the membrane potentials required for nerve impulse conduction.[10]

-

Reduction of Oxidative Stress: By preserving the cellular pool of NADPH, this compound supports the glutathione-dependent antioxidant system, enabling nerve cells to neutralize damaging reactive oxygen species more effectively.[11] This reduction in oxidative stress prevents damage to critical neuronal structures and mitigates the activation of stress-related signaling pathways (e.g., MAPKs) that can lead to inflammation and apoptosis.[8]

Ultimately, by mitigating these primary stressors, this compound helps maintain a healthier intracellular environment, which translates into improved nerve structure and function, as evidenced by the normalization of nerve conduction velocity.

Clinical Context and Conclusion

This compound belongs to a class of several aldose reductase inhibitors that have been evaluated in clinical trials for diabetic neuropathy, including Sorbinil, Tolrestat, Fidarestat, and Ranirestat.[7] While the preclinical data for these agents have been compelling, clinical trial results have been mixed, with some trials failing due to issues of toxicity or a lack of robust efficacy.[12] For example, a 24-month trial of another ARI, Ranirestat, showed a statistically significant improvement in peroneal motor NCV at several time points, but the improvement did not meet the predefined primary efficacy endpoint.[13]

| Clinical Trial Data (Ranirestat) | Placebo | Ranirestat (40 mg/day) | Ranirestat (80 mg/day) | Reference |

| Change in Peroneal Motor NCV at 24 Months (m/s) | +0.49 | +0.95 | +0.90 | [13] |

| Change in Sural Sensory NCV at 60 Weeks (m/s) | - | +1.7* | (20mg dose used) | [14] |

Statistically significant improvement compared to baseline (p < 0.01). Note: Data from different trials are presented for context.

The mechanism of action of this compound in diabetic neuropathy is clearly defined: the inhibition of aldose reductase to block the pathological hyperactivity of the polyol pathway. By preventing the accumulation of intracellular sorbitol and the concurrent depletion of NADPH, this compound effectively targets two primary drivers of nerve damage—osmotic and oxidative stress. Preclinical studies provide strong quantitative evidence that this mechanism translates into the preservation of nerve structure and function. While the clinical development of aldose reductase inhibitors as a class has faced challenges, the foundational science behind this compound's mechanism remains a cornerstone in the understanding of diabetic neuropathy pathophysiology and a critical case study for drug development professionals targeting metabolic diseases.

References

- 1. A way forward for diabetic neuropathy - Research Highlights - Nature Middle East [natureasia.com]

- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Epalrestat? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Aldose reductase inhibition with this compound-effects on impulse conduction and insulin-stimulation of Na+/K(+)-adenosine triphosphatase activity in sciatic nerves of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Safety and efficacy of ranirestat in patients with mild-to-moderate diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-term effects of ranirestat (AS-3201) on peripheral nerve function in patients with diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Imirestat's Inhibition of Aldose Reductase: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Imirestat, also known as AL-1576, is a potent inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway. While its development was discontinued due to potential toxic effects, the study of its interaction with aldose reductase provides valuable insights into the enzyme's inhibition kinetics and the design of future therapeutics targeting diabetic complications. This technical guide delves into the core aspects of this compound's inhibition kinetics, presenting quantitative data, detailed experimental protocols, and visualizations of the involved biological pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against aldose reductase has been quantified using various kinetic parameters. The following table summarizes the available data, offering a comparative overview.

| Compound | Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| This compound (AL-1576) | Rat Lens Aldose Reductase | 8.5 | - | - | [1] |

| This compound (AL-1576) | Human Placental Aldose Reductase | Similar to rat lens | - | - | [1] |

| This compound | - | - | - | Uncompetitive (mentioned as a possibility for some ARIs) | [2] |

Note: Data on the specific Ki value and a definitive determination of the inhibition type for this compound are limited in publicly available literature.

The Polyol Pathway and the Role of Aldose Reductase

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step in this pathway: the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol, an osmotically active polyol, is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3] By inhibiting aldose reductase, compounds like this compound aim to prevent the accumulation of sorbitol and thereby mitigate these long-term complications.

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental Protocols for Aldose Reductase Inhibition Assay

The kinetic parameters of aldose reductase inhibitors are typically determined using an in vitro enzyme assay. The following is a detailed methodology based on commonly cited protocols for assessing aldose reductase activity and its inhibition.

1. Enzyme Preparation:

-

Source: Aldose reductase can be purified from various tissues, such as rat lens, bovine lens, or human placenta, or can be a recombinant human enzyme.

-

Purification: A common method involves ammonium sulfate precipitation followed by affinity chromatography.

2. Assay Principle:

The activity of aldose reductase is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate. DL-glyceraldehyde is a commonly used substrate due to its higher affinity for the enzyme compared to glucose.

3. Reagents and Buffers:

-

Assay Buffer: 0.1 M Phosphate buffer (pH 6.2-7.0).

-

Cofactor: NADPH solution (typically 0.1-0.2 mM final concentration).

-

Substrate: DL-glyceraldehyde solution (concentration is varied for kinetic analysis, e.g., 0.1-10 mM).

-

Inhibitor (this compound): A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations for IC50 and Ki determination.

-

Enzyme Solution: A diluted solution of purified aldose reductase.

4. Assay Procedure:

-

In a quartz cuvette, combine the assay buffer, NADPH solution, and the desired concentration of the inhibitor (or solvent control).

-

Add the enzyme solution to the cuvette and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25-37°C) to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) using a spectrophotometer.

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot.

5. Data Analysis:

-

IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration compared to the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Kinetic Analysis (Ki and Inhibition Type): To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the reaction rate is measured at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) or fitted to the appropriate Michaelis-Menten inhibition equations.

Caption: Experimental Workflow for Aldose Reductase Inhibition Assay.

Conclusion

This compound stands as a significant case study in the development of aldose reductase inhibitors. Its high potency underscores the feasibility of effectively targeting this enzyme. While its clinical progression was halted, the kinetic data and methodologies associated with its evaluation continue to inform the field. A deeper understanding of the inhibition kinetics of compounds like this compound is crucial for the rational design of new, safer, and more effective therapies for the management of diabetic complications. Further research to fully elucidate the specific kinetic parameters and binding interactions of this compound with aldose reductase would be a valuable contribution to this ongoing effort.

References

Imirestat: A Technical Guide for the Investigation of Diabetic Complications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imirestat, also known as AL 1576, is a potent inhibitor of the enzyme aldose reductase.[1][2] This enzyme is a key component of the polyol pathway, a metabolic route that becomes particularly active during periods of hyperglycemia, the hallmark of diabetes mellitus. Increased flux through the polyol pathway has been strongly implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy.[3][4] By blocking aldose reductase, this compound aimed to mitigate the downstream cellular damage caused by the accumulation of sorbitol, a product of the pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its investigation as a therapeutic agent for diabetic complications. While the clinical development of this compound was discontinued due to potential toxic effects, the wealth of preclinical data and the methodologies used for its evaluation remain highly relevant for researchers in the field of diabetic complications and aldose reductase inhibition.[3]

Introduction: The Polyol Pathway and Diabetic Complications

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR). This reaction utilizes NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a reaction that uses NAD+ as a cofactor.

The overactivation of the polyol pathway contributes to the pathology of diabetic complications through several mechanisms:

-

Sorbitol Accumulation: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation creates osmotic stress, leading to cellular swelling and damage.

-

NADPH Depletion: The increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH compromises the cell's antioxidant defense system, leading to increased oxidative stress.

-

Increased Fructose and Advanced Glycation Endproducts (AGEs): The fructose produced in the polyol pathway can be phosphorylated to fructose-3-phosphate, a potent glycating agent that contributes to the formation of advanced glycation endproducts (AGEs). AGEs are known to cross-link proteins, leading to cellular dysfunction and damage.

-

Redox Imbalance: The altered NAD+/NADH and NADP+/NADPH ratios disrupt cellular redox balance, impacting numerous enzymatic reactions and signaling pathways.

These pathological changes are particularly pronounced in tissues that are freely permeable to glucose but have low levels of sorbitol dehydrogenase, such as the lens, retina, and peripheral nerves, making them vulnerable to the damaging effects of the activated polyol pathway.

This compound: Mechanism of Action and Preclinical Data

This compound is a spirohydantoin derivative that acts as a potent and specific inhibitor of aldose reductase.[4] Its inhibitory action blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of the activated polyol pathway.

In Vitro Efficacy

This compound has demonstrated high potency in inhibiting aldose reductase from various sources.

| Parameter | Value | Source |

| IC50 (Rat Lens Aldose Reductase) | 8.5 nM | [1] |

Preclinical Efficacy in Animal Models

Studies in animal models of diabetes have shown that this compound can effectively reduce sorbitol accumulation in target tissues and improve nerve function. In streptozotocin-induced diabetic rats, daily administration of this compound (1 mg/kg) completely prevented the accumulation of sorbitol in the sciatic nerve.[2] This was accompanied by a significant improvement in nerve conduction velocity, a key measure of nerve function that is often impaired in diabetic neuropathy.

| Animal Model | Tissue | Treatment | Effect on Sorbitol Levels | Reference |

| Streptozotocin-induced diabetic rats | Sciatic Nerve | 1 mg/kg/day this compound | Complete prevention of accumulation | [2] |

| Streptozotocin-induced diabetic rats | Lens, Retina | Not specified | Normalization of sorbitol levels | [3] |

Pharmacokinetics

Pharmacokinetic studies in humans have revealed that this compound exhibits dose-dependent pharmacokinetics.

| Parameter | Dose | Value |

| Apparent Elimination Half-life | 2 mg | 272 +/- 138 hr |

| 50 mg | 66 +/- 30 hr | |

| Mean Oral Clearance | 2-20 mg/day | 30-45 ml/min |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of aldose reductase inhibitors like this compound.

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against aldose reductase.

Objective: To determine the concentration of the test compound required to inhibit 50% of aldose reductase activity (IC50).

Materials:

-

Partially purified aldose reductase (e.g., from rat lens)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of NADPH.

-

Prepare a stock solution of DL-glyceraldehyde.

-

Prepare a series of dilutions of the test compound.

-

-

Set up the Reaction Mixture: In a cuvette, combine the following in the specified order:

-

Phosphate buffer

-

NADPH solution

-

Aldose reductase enzyme solution

-

Test compound solution (or solvent for control)

-

-

Initiate the Reaction: Add the DL-glyceraldehyde solution to the cuvette to start the enzymatic reaction.

-

Monitor the Reaction: Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate Enzyme Activity: Determine the rate of NADPH oxidation from the change in absorbance over time.

-

Determine IC50: Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the compound that produces 50% inhibition.

Measurement of Sorbitol Levels in Tissues

This protocol outlines a general procedure for quantifying sorbitol levels in tissues from animal models.

Objective: To measure the concentration of sorbitol in tissues such as the sciatic nerve, lens, or retina.

Materials:

-

Tissue sample (e.g., sciatic nerve)

-

Homogenization buffer

-

Internal standard (e.g., xylitol)

-

Reagents for derivatization (if using gas chromatography)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Tissue Homogenization:

-

Excise the tissue of interest and immediately freeze it in liquid nitrogen to stop metabolic activity.

-

Weigh the frozen tissue.

-

Homogenize the tissue in a suitable buffer on ice.

-

-

Deproteinization:

-

Add a deproteinizing agent (e.g., perchloric acid) to the homogenate.

-

Centrifuge to pellet the precipitated proteins.

-

-

Neutralization and Extraction:

-

Neutralize the supernatant.

-

Add an internal standard.

-

Perform a solid-phase or liquid-liquid extraction to isolate the polyols.

-

-

Analysis by HPLC or GC:

-

If using GC, derivatize the sample to make the polyols volatile.

-

Inject the prepared sample into the HPLC or GC system.

-

Quantify the sorbitol peak area relative to the internal standard.

-

-

Calculate Sorbitol Concentration: Determine the concentration of sorbitol in the original tissue sample based on the standard curve and the tissue weight.

Signaling Pathways and Experimental Workflows

The Polyol Pathway and the Site of this compound Action

Caption: The Polyol Pathway and this compound's inhibitory action on Aldose Reductase.

Experimental Workflow for Evaluating Aldose Reductase Inhibitors

References

Imirestat (HOE 843): A Technical Deep Dive into its Discovery, History, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imirestat, also known by its developmental codes HOE 843 and AL 1576, is a potent, non-competitive inhibitor of the enzyme aldose reductase. It belongs to the spiro-hydantoin class of compounds and was investigated for the treatment of diabetic complications, particularly diabetic neuropathy. The rationale for its development was based on the polyol pathway hypothesis, which posits that in hyperglycemic states, the increased flux of glucose through this pathway, initiated by aldose reductase, leads to the accumulation of sorbitol. This accumulation is thought to cause osmotic stress and other downstream pathological effects in tissues that are freely permeable to glucose, such as nerves, the retina, and the kidneys. Despite promising preclinical and early clinical findings, the development of this compound was ultimately discontinued due to concerns about potential toxicity. This guide provides a comprehensive technical overview of the discovery, history, mechanism of action, and eventual discontinuation of this compound.

Discovery and Synthesis

A potential synthetic pathway would likely involve the reaction of 2,7-difluoro-9-fluorenone with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. This one-pot reaction, characteristic of the Bucherer-Bergs synthesis, would yield the desired spiro-hydantoin structure of this compound.

Mechanism of Action: Inhibition of Aldose Reductase and the Polyol Pathway

This compound's therapeutic potential was predicated on its ability to inhibit aldose reductase, the rate-limiting enzyme of the polyol pathway. In normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in the chronic hyperglycemia characteristic of diabetes, the primary glucose-utilizing pathway (glycolysis) becomes saturated, shunting excess glucose into the polyol pathway.

Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase, a reaction that consumes NAD+. The intracellular accumulation of sorbitol, a sugar alcohol that does not readily cross cell membranes, is believed to induce osmotic stress, leading to cellular damage. Furthermore, the increased activity of the polyol pathway can lead to a depletion of NADPH and an increase in the NADH/NAD+ ratio, contributing to oxidative stress and disrupting cellular redox balance.

This compound, as a potent inhibitor of aldose reductase, was designed to block the first step of this pathway, thereby preventing the accumulation of sorbitol and its downstream pathological consequences.

Quantitative Data

In Vitro Potency

This compound demonstrated high potency as an inhibitor of aldose reductase in various in vitro assays.

| Parameter | Value | Source Enzyme | Reference |

| IC50 | 8.5 nM | Rat Lens Aldose Reductase | [1] |

| IC50 | ~8.5 nM | Human Placental Aldose Reductase | [1] |

| Ki | 47 nM | Human Aldose Reductase (AKR1B1) | [1] |

| Ki | 46 nM | Human Aldehyde Reductase (AKR1A1) | [1] |

Preclinical Pharmacokinetics in Diabetic Rats

A study in streptozotocin-induced diabetic rats provided insights into the in vivo efficacy of this compound.

| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound (1 mg/kg/day) |

| Motor Nerve Conduction Velocity (m/s) | 52.3 ± 0.8 | 44.9 ± 1.1 | 51.5 ± 1.0 |

| Sciatic Nerve Sorbitol (nmol/g) | 39 ± 6 | 389 ± 39 | 51 ± 8 |

| Sciatic Nerve Fructose (nmol/g) | 210 ± 19 | 1186 ± 123 | 296 ± 36 |

Data are presented as mean ± SEM.

Human Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers revealed dose-dependent characteristics.

| Dose | Apparent Elimination Half-life (t1/2) |

| 2 mg (single dose) | ~272 hours |

| 50 mg (single dose) | ~66 hours |

At steady-state during once-daily dosing, the mean effective half-life for accumulation ranged from 54 to 98 hours.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

A standard experimental protocol to determine the in vitro inhibitory activity of a compound like this compound against aldose reductase is as follows:

-

Enzyme Preparation: Aldose reductase is purified from a source such as rat lens or human placenta.

-

Assay Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 6.2), the co-factor NADPH, and the purified aldose reductase enzyme.

-

Inhibitor Addition: Various concentrations of the test compound (this compound) are added to the assay mixture.

-

Substrate Initiation: The reaction is initiated by the addition of a substrate, typically an aldehyde such as DL-glyceraldehyde.

-

Measurement: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

In Vivo Studies in a Streptozotocin-Induced Diabetic Rat Model

The efficacy of this compound in a preclinical setting was evaluated using the streptozotocin (STZ)-induced diabetic rat model, a widely accepted model for studying diabetic complications.

-

Induction of Diabetes: Diabetes is induced in rats (e.g., Sprague-Dawley strain) by a single intraperitoneal injection of STZ, a chemical that is toxic to pancreatic β-cells.

-

Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels, typically a few days after STZ administration.

-

Treatment: Diabetic rats are treated with this compound, usually administered orally via gavage, at a specified dose and for a defined period (e.g., several weeks). A control group of diabetic rats receives a vehicle, and a non-diabetic control group is also included.

-

Measurement of Nerve Conduction Velocity (NCV): At the end of the treatment period, motor NCV is measured in a peripheral nerve, such as the sciatic nerve. This is done by stimulating the nerve at two different points and recording the muscle action potentials. The NCV is calculated from the distance between the stimulation points and the difference in the latencies of the evoked responses.

-

Biochemical Analysis: Nerve tissue is collected for the measurement of polyol pathway intermediates, such as sorbitol and fructose, using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Discontinuation of Development

Despite its potent aldose reductase inhibitory activity and promising preclinical data, the clinical development of this compound was discontinued. The primary reason cited for this decision was the emergence of concerns regarding potential toxic effects. While specific details of the toxicology findings are not extensively published, the class of spiro-hydantoin aldose reductase inhibitors, to which this compound belongs, has been associated with adverse effects in some cases, including hypersensitivity reactions, cutaneous eruptions, and hepatic toxicity. These safety concerns ultimately outweighed the potential therapeutic benefits, leading to the cessation of its development.

Conclusion

This compound (HOE 843) represents a significant effort in the development of aldose reductase inhibitors for the management of diabetic complications. Its high in vitro potency and efficacy in preclinical models underscored the potential of targeting the polyol pathway. However, the journey of this compound also highlights a critical challenge in drug development: ensuring a favorable safety profile. The discontinuation of this compound due to toxicity concerns serves as an important case study for researchers and drug development professionals, emphasizing the need for a thorough understanding of a drug candidate's toxicological profile alongside its pharmacological activity. While this compound itself did not reach the market, the research surrounding it and other aldose reductase inhibitors has contributed valuable knowledge to the field of diabetic complications and continues to inform the development of new therapeutic strategies.

References

An In-depth Technical Guide to Aldose Reductase Structure and Imirestat Binding

Introduction

Aldose Reductase (AR), designated as AKR1B1, is a cytosolic, NADPH-dependent oxidoreductase and the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normoglycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway significantly increases.[2][3] AR catalyzes the reduction of glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase.[1][2] The resulting accumulation of sorbitol and the concomitant consumption of NADPH create osmotic and oxidative stress, which are strongly implicated in the pathogenesis of secondary diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation.[3][4][5]

Given its critical role in these pathologies, AR has become a major therapeutic target. The development of Aldose Reductase Inhibitors (ARIs) represents a key strategy to mitigate diabetic complications.[4][6] These inhibitors are designed to block the active site of the enzyme, preventing the conversion of glucose to sorbitol.[4] Among the various classes of ARIs, spirohydantoins have been extensively studied. Imirestat, a member of this class, is a potent inhibitor that has been investigated for its ability to normalize sorbitol levels in key tissues.[6][7] This guide provides a detailed examination of the structure of human aldose reductase, the mechanism of its inhibition by this compound, and the experimental methodologies used to characterize this interaction.

The Structure of Human Aldose Reductase

Human aldose reductase is a monomeric protein with a molecular weight of approximately 36 kDa.[8][9] Its three-dimensional structure has been extensively studied and resolved to high resolution using X-ray crystallography.

Overall Fold and Domains

The enzyme adopts a (β/α)₈-barrel, or TIM-barrel, fold, a common structural motif in enzymology.[10] The core of the enzyme consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. The active site is located in a large cleft at the C-terminal end of the β-barrel.[10][11]

The Active Site

The active site is a deep, predominantly hydrophobic pocket. It can be divided into two main regions: the catalytic center and an adjacent "specificity pocket."

-

Cofactor Binding: Aldose reductase utilizes NADPH as a cofactor for its reductive catalysis.[1] The binding of NADPH induces a significant conformational change, particularly in a surface loop that acts like a "safety belt" to secure the cofactor in place.[1][10] The nicotinamide ring of NADPH is positioned at the base of the active site pocket, presenting its pro-R hydride for transfer to the substrate.[1][12]

-

Catalytic Residues: The catalytic mechanism involves a proton transfer to the carbonyl oxygen of the substrate. Several key residues are crucial for substrate binding and catalysis. The primary catalytic residues are Tyrosine 48 (Tyr48) and Histidine 110 (His110) , which act as the proton donor system.[12] Tryptophan 111 (Trp111) also plays a critical role in orienting the substrate.[9]

-

The Anion-Binding Site: A key feature of the active site is a positively charged locus referred to as the "anion-binding site." This site is formed by the protonated His110, Tyr48, and the nicotinamide ring of NADPH.[4][9] It serves to bind the negatively charged or polar head group of inhibitors, anchoring them within the active site.

Structural Data Summary

The Protein Data Bank (PDB) contains numerous structures of human aldose reductase, both in its apo form and complexed with various cofactors and inhibitors.

| PDB ID | Description | Resolution (Å) | Method |

| 2R24 | Human Aldose Reductase | 1.75 | X-Ray Diffraction |

| 1US0 | Human AR with NADP+ and IDD594 inhibitor | 0.66 | X-Ray Diffraction |

| 1PWM | Human AR with NADP+ and Fidarestat inhibitor | 0.92 | X-Ray Diffraction |

| 1IEI | Human AR with Zenarestat inhibitor | 1.80 | X-Ray Diffraction |

This compound: A Spirohydantoin Inhibitor

This compound belongs to the spirohydantoin class of ARIs, a group that also includes the well-studied inhibitor Sorbinil.[4][6] These compounds are characterized by a planar cyclic imide head group that effectively targets the enzyme's active site.

Mechanism of Inhibition

This compound functions as a competitive inhibitor of aldose reductase. Its mechanism of action relies on its high affinity for the active site, where it binds and prevents the substrate (e.g., glucose) from accessing the catalytic machinery. The core interactions involve:

-

Anion-Binding Site Occupancy: The hydantoin ring of this compound, with its polar carbonyl groups, is the key pharmacophore that interacts with the anion-binding site. It forms strong hydrogen bonds with the active site residues Tyr48 and His110.[9]

-

Hydrophobic Interactions: The hydrophobic portion of the this compound molecule, typically a fluorene or similar aromatic system, occupies the adjacent hydrophobic specificity pocket. This region is defined by residues such as Trp111, Phe122, and Leu300, and the interactions here are crucial for the inhibitor's potency and selectivity.[11]

Quantitative Inhibition Data

While specific Ki values for this compound are less frequently cited in recent literature compared to other ARIs, its potent inhibitory activity is well-established. It has been shown to be more effective than Sorbinil in some in vivo models.[6] Studies on diabetic rats demonstrated that a daily dose of 1 mg/kg of this compound effectively improved nerve conduction velocity, indicating potent in vivo activity.[7][13] For comparison, other spirohydantoin and related cyclic imide inhibitors exhibit IC₅₀ and Ki values in the nanomolar to low micromolar range.

| Inhibitor | Class | IC₅₀ / Ki | Notes |

| This compound | Spirohydantoin | Potent inhibitor | Effective in normalizing sorbitol levels in animal tissues.[6] |

| Epalrestat | Carboxylic Acid | IC₅₀ ≈ 0.16 µM | Approved for use in Japan, India, and China.[14][15] |

| Fidarestat | Spirohydantoin | - | Potent inhibitor studied at ultrahigh resolution.[9] |

| Zenarestat | Carboxylic Acid | - | Potent inhibitor with a well-characterized binding mode.[16] |

Visualizing Key Pathways and Workflows

The Polyol Pathway of Glucose Metabolism

Caption: The Polyol Pathway, activated during hyperglycemia.

Aldose Reductase Catalytic Cycle

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; L1 [label="1. Cofactor\nBinding"]; L2 [label="2. Substrate\nBinding"]; L3 [label="3. Hydride Transfer\n(Catalysis)"]; L4 [label="4. Product\nRelease"]; L5 [label="5. Cofactor\nRelease"];

// Edges E -> E_NADPH [label="NADPH"]; E_NADPH -> E_NADPH_S [label="Aldehyde\n(e.g., Glucose)"]; E_NADPH_S -> E_NADP_P [label="H-"]; E_NADP_P -> E_NADP [label="Alcohol\n(e.g., Sorbitol)"]; E_NADP -> E [label="NADP+"];

// Positioning labels E -> L1 [style=invis]; L1 -> E_NADPH [style=invis]; E_NADPH -> L2 [style=invis]; L2 -> E_NADPH_S [style=invis]; E_NADPH_S -> L3 [style=invis]; L3 -> E_NADP_P [style=invis]; E_NADP_P -> L4 [style=invis]; L4 -> E_NADP [style=invis]; E_NADP -> L5 [style=invis]; L5 -> E [style=invis]; }

Caption: Ordered Bi-Bi kinetic mechanism of Aldose Reductase.

Workflow for AR Inhibitor Screening

Caption: Experimental workflow for an Aldose Reductase inhibition assay.

Experimental Protocols

Aldose Reductase Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds like this compound against aldose reductase. The assay measures the AR-catalyzed oxidation of NADPH to NADP+, which is monitored by the decrease in absorbance at 340 nm.[17][18]

1. Reagent Preparation:

-

Assay Buffer: 0.067 M potassium phosphate buffer, pH 6.2.

-

Cofactor Solution: 2.5 mM NADPH prepared in assay buffer.

-

Substrate Solution: 100 mM DL-glyceraldehyde prepared in assay buffer.

-

Enzyme Preparation: Purified recombinant human aldose reductase or a partially purified enzyme preparation from a tissue source (e.g., bovine lens, rat kidney) diluted in buffer to a suitable working concentration.[17][18]

-

Inhibitor Stock Solutions: this compound (or other test compounds) dissolved in DMSO to create a high-concentration stock (e.g., 10 mM), followed by serial dilutions in the assay buffer.

2. Assay Procedure:

-

The assay is performed in a 96-well UV-transparent plate or in quartz cuvettes at 37°C.[19][20]

-

To each well/cuvette, add the following in order:

-

Assay Buffer

-

Inhibitor solution at various concentrations (or vehicle, e.g., DMSO, for control).

-

NADPH solution (final concentration typically 0.1-0.2 mM).

-

Aldose Reductase enzyme solution.

-

-

Mix and pre-incubate the mixture for 15-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.[21]

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration typically 10 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode using a microplate reader or spectrophotometer for 5-10 minutes.[17][18]

3. Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

X-ray Crystallography of an AR-Inhibitor Complex

This protocol provides a general workflow for determining the high-resolution crystal structure of aldose reductase in complex with an inhibitor like this compound.

1. Protein Expression and Purification:

-

Express recombinant human aldose reductase, often in an E. coli expression system.

-

Purify the protein to homogeneity using a multi-step chromatography process (e.g., affinity chromatography, ion exchange, and size-exclusion chromatography).

2. Crystallization:

-

The purified AR is concentrated to 10-20 mg/mL.

-

The protein is co-crystallized with the cofactor (NADP+) and the inhibitor (this compound). The inhibitor is typically added in a 5- to 10-fold molar excess.

-

Crystallization is achieved using vapor diffusion (hanging drop or sitting drop method) by screening a wide range of precipitants, buffers, and additives to find optimal crystal growth conditions.

3. Data Collection:

-

High-quality crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.[11]

4. Structure Solution and Refinement:

-

The diffraction data are processed to determine the electron density map of the unit cell.

-

The structure is solved using molecular replacement, using a previously known AR structure as a search model.

-

The model of the AR-inhibitor complex is built into the electron density map.

-

The structure is then refined using computational software to improve the fit between the atomic model and the experimental data, resulting in a final model with low R-work and R-free values.[8][9] This refined structure reveals the precise atomic-level interactions between this compound and the active site residues.

References

- 1. Aldose reductase - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular modeling of the aldose reductase-inhibitor complex based on the X-ray crystal structure and studies with single-site-directed mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aldose reductase inhibition with this compound-effects on impulse conduction and insulin-stimulation of Na+/K(+)-adenosine triphosphatase activity in sciatic nerves of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. The crystal structure of the aldose reductase.NADPH binary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nanobioletters.com [nanobioletters.com]

- 16. PDB-1iei: CRYSTAL STRUCTURE OF HUMAN ALDOSE REDUCTASE COMPLEXED WITH THE IN... - Yorodumi [pdbj.org]

- 17. brieflands.com [brieflands.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. content.abcam.com [content.abcam.com]

Imirestat and its Role in Mitigating Oxidative Stress in Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of biochemical alterations contributing to long-term complications. One of the key mechanisms implicated in the pathogenesis of diabetic complications is the activation of the polyol pathway, driven by the enzyme aldose reductase. Imirestat, a potent aldose reductase inhibitor, has been investigated for its potential to mitigate these complications by blocking this pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on oxidative stress in the context of diabetes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visualization of the involved signaling pathways to support research and drug development efforts in this field.

The Polyol Pathway and Oxidative Stress in Diabetes

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR) with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.

The increased flux through the polyol pathway contributes to diabetic complications through several mechanisms:

-

Sorbitol Accumulation: The intracellular accumulation of sorbitol, an osmolyte, leads to osmotic stress, causing cellular swelling and damage in tissues that do not require insulin for glucose uptake, such as nerves, the retina, and kidneys.

-

NADPH Depletion: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor. NADPH is essential for the regeneration of reduced glutathione (GSH) by glutathione reductase. GSH is a major intracellular antioxidant, and its depletion impairs the cell's ability to counteract oxidative stress.

-

Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can alter the cellular redox balance and inhibit the activity of key enzymes like glyceraldehyde-3-phosphate dehydrogenase, further contributing to metabolic dysregulation.

-

Advanced Glycation End Products (AGEs) Formation: The fructose produced in the polyol pathway is a more potent glycating agent than glucose, leading to the increased formation of advanced glycation end products (AGEs). AGEs can modify proteins and lipids, contributing to cellular dysfunction and promoting inflammation and oxidative stress.

This cascade of events ultimately leads to a state of chronic oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and a diminished antioxidant capacity. This oxidative stress is a key driver in the development of diabetic neuropathy, nephropathy, retinopathy, and cataracts.

This compound: A Potent Aldose Reductase Inhibitor

This compound (also known as AL-1576) is a spirohydantoin derivative that acts as a potent and specific inhibitor of aldose reductase. By blocking the first step of the polyol pathway, this compound prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences.

Quantitative Data on this compound's Efficacy

The potency and efficacy of this compound have been demonstrated in several preclinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and in vivo effects.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 8.5 nM | Rat Lens Aldose Reductase | [1] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Animal Model | Treatment Dose | Tissue | Effect on Sorbitol Levels | Reference |

| Streptozotocin-induced diabetic rats | 1 mg/kg/day | Sciatic Nerve | Complete prevention of accumulation | [2] |

Table 2: In Vivo Efficacy of this compound on Sorbitol Accumulation.

| Parameter | Control Rats (nmol/g) | Diabetic Rats (nmol/g) | Diabetic Rats + this compound (1 mg/kg/day) (nmol/g) | Reference |

| Sciatic Nerve Sorbitol | ~50 | ~400 | ~50 | [2] |

| Sciatic Nerve Fructose | ~100 | ~600 | ~100 | [2] |

Table 3: Representative Polyol Pathway Metabolite Levels in Sciatic Nerve of Diabetic Rats with and without this compound Treatment (Approximate values based on graphical data).

| Oxidative Stress Marker | Control Animals | Diabetic Animals | Expected Effect of this compound |

| Malondialdehyde (MDA) - Liver (nmol/mg protein) | ~1.5 | ~3.0 | Significant Reduction |

| Malondialdehyde (MDA) - Kidney (nmol/mg protein) | ~1.0 | ~2.5 | Significant Reduction |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the polyol pathway and oxidative stress.

Induction of Experimental Diabetes in Rats

Objective: To create a hyperglycemic animal model that mimics type 1 diabetes to study the efficacy of this compound.

Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

-

Inducing Agent: Streptozotocin (STZ), a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells.

-

Procedure:

-

Rats are fasted overnight.

-

A freshly prepared solution of STZ in 0.1 M citrate buffer (pH 4.5) is administered via a single intraperitoneal (IP) or intravenous (IV) injection. A typical dose is 50-65 mg/kg body weight.

-

Control animals receive an injection of the citrate buffer vehicle alone.

-

-

Confirmation of Diabetes:

-

Blood glucose levels are monitored 48-72 hours after STZ injection from tail vein blood using a glucometer.

-

Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.

-

-

Treatment:

-

Diabetic rats are then randomized into treatment groups. This compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered daily by oral gavage at the desired dose (e.g., 1 mg/kg).

-

Aldose Reductase Activity Assay (Spectrophotometric)

Objective: To determine the in vitro inhibitory activity of this compound on aldose reductase.

Protocol:

-

Enzyme Source: Aldose reductase can be partially purified from various tissues, such as rat lens, placenta, or kidney.

-

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, catalyzed by aldose reductase.

-

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 6.2)

-

NADPH solution (e.g., 0.1 mM)

-

Substrate solution (e.g., 10 mM DL-glyceraldehyde)

-

Enzyme preparation

-

This compound solutions at various concentrations

-

-

Procedure:

-

In a quartz cuvette, add the phosphate buffer, NADPH solution, and the enzyme preparation.

-

Add the this compound solution (or vehicle for control) and pre-incubate for a few minutes at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation:

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Measurement of Sorbitol in Sciatic Nerve by HPLC

Objective: To quantify the in vivo effect of this compound on sorbitol accumulation in the sciatic nerve of diabetic rats.

Protocol:

-

Tissue Collection and Preparation:

-

At the end of the treatment period, rats are euthanized, and the sciatic nerves are rapidly dissected, weighed, and frozen in liquid nitrogen.

-

The frozen tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

-

The homogenate is centrifuged, and the supernatant containing the polyols is collected.

-

-

Sample Derivatization (Optional but common for UV detection):

-

The polyols in the supernatant can be derivatized to enhance their detection by HPLC with a UV detector. A common derivatizing agent is phenylisocyanate.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: If derivatized, detection is performed using a UV detector at an appropriate wavelength (e.g., 240 nm). Alternatively, refractive index (RI) detection or mass spectrometry (MS) can be used for underivatized samples.

-

Quantification: The concentration of sorbitol in the samples is determined by comparing the peak area to that of a standard curve generated with known concentrations of sorbitol.

-

Measurement of Malondialdehyde (MDA) as a Marker of Oxidative Stress

Objective: To assess the level of lipid peroxidation in tissues as an indicator of oxidative stress.

Protocol:

-

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (thiobarbituric acid reactive substances - TBARS), which can be measured spectrophotometrically or fluorometrically.

-

Tissue Preparation:

-

Tissues (e.g., liver, kidney, nerve) are homogenized in a suitable buffer (e.g., phosphate buffer with a chelating agent like EDTA to prevent ex vivo lipid peroxidation).

-

-

Procedure:

-

An aliquot of the tissue homogenate is mixed with a solution of TBA in an acidic medium (e.g., trichloroacetic acid or acetic acid).

-

The mixture is heated in a boiling water bath for a specified time (e.g., 60 minutes).

-

After cooling, the mixture is centrifuged to pellet any precipitate.

-

The absorbance of the supernatant is measured at a specific wavelength (typically around 532 nm).

-

-

Calculation:

-

The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA adduct.

-

Results are typically expressed as nmol of MDA per mg of protein or per gram of tissue.

-

Signaling Pathways Modulated by this compound

The inhibition of aldose reductase by this compound has significant downstream effects on intracellular signaling pathways that are dysregulated in diabetes and contribute to cellular damage. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caption: The Polyol Pathway and its contribution to oxidative stress, highlighting the inhibitory action of this compound.

Caption: this compound's role in preventing Protein Kinase C (PKC) activation in diabetic complications.

Caption: Mechanism of how this compound can suppress the NF-κB inflammatory pathway.

Conclusion

This compound is a highly potent aldose reductase inhibitor that effectively blocks the polyol pathway, a key contributor to oxidative stress and the development of diabetic complications. By preventing the accumulation of sorbitol and the depletion of NADPH, this compound helps to maintain cellular redox balance and mitigate the downstream activation of detrimental signaling pathways such as those involving PKC and NF-κB. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel therapeutic strategies for the management of diabetes and its debilitating complications. Further investigation into the dose-dependent effects of this compound on a broader range of oxidative stress markers will continue to enhance our understanding of its therapeutic potential.

References

In Vitro Characterization of Imirestat: A Technical Guide

Introduction

Imirestat, also known as AL 1576, is a potent and specific inhibitor of the enzyme aldose reductase.[1][2][3][4][5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[6][7] Under normoglycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[6][8] This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[6][9] this compound's inhibitory action on aldose reductase makes it a subject of significant research interest for the potential management of these complications.[6][8][10] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory activity, the experimental protocols used for its assessment, and its mechanism of action within relevant signaling pathways.

Quantitative Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki) against aldose reductase from different species.

Table 1: IC50 Values for this compound

| Target Enzyme | Species | IC50 (nM) | Reference |

| Aldose Reductase | Rat | 24 | [2] |

| Aldose Reductase | Rat (lens) | 8.5 | [11][12] |

| Aldose Reductase | Human | 18 | [2] |

| Aldose Reductase | Human (placental) | ~8.5 | [11][12] |

Table 2: Ki Values for this compound

| Target Enzyme | Ki (nM) | Reference |

| AKR1A1 | 47 | [11][12] |

| AKR1B1 | 46 | [11][12] |

Experimental Protocols

1. Aldose Reductase Inhibition Assay

This spectrophotometric assay is a fundamental method for determining the inhibitory activity of compounds like this compound against aldose reductase.

Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the enzyme reduces a substrate (e.g., D,L-glyceraldehyde).[7] The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.

Materials:

-

Purified or partially purified aldose reductase (e.g., from rat lens or human placenta)

-

NADPH

-

Substrate: D,L-glyceraldehyde

-

Sodium phosphate buffer (pH 6.2)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing sodium phosphate buffer, NADPH, and the enzyme extract.

-

For inhibitor testing, add a specific concentration of this compound solution to the reaction mixture. For control measurements, add an equivalent volume of the solvent.

-

Incubate the mixture at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the substrate, D,L-glyceraldehyde.

-

Immediately begin monitoring the change in absorbance at 340 nm over time using the spectrophotometer's kinetics program.

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control reaction.

-

IC50 values are determined by performing a linear regression analysis of the log-dose-response curve, generated using at least four concentrations of the inhibitor that produce between 20% and 80% inhibition.[7]

2. ATPase Activity Assay

This assay was used to investigate the downstream cellular effects of this compound treatment in diabetic rat models, specifically on Na+/K+-ATPase activity.[13]

Principle: The assay measures the enzymatic activity of ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP. The Na+/K+-ATPase activity is specifically determined as the fraction of total ATPase activity that is inhibited by ouabain, a known inhibitor of the Na+/K+ pump.[13]

Materials:

-

Tissue homogenates (e.g., sciatic nerve endoneurial homogenates)

-

ATP (Adenosine triphosphate)

-

Ouabain

-

Assay buffer

-

Reagents for colorimetric detection of inorganic phosphate

Procedure:

-

Prepare tissue homogenates from control and experimental groups.

-

Aliquots of each homogenate are used for the ATPase activity assay.

-

The reaction is carried out in the presence and absence of ouabain (e.g., 0.2 mmol/L) to distinguish between total ATPase and ouabain-insensitive ATPase activity.[13]

-

The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of released inorganic phosphate is measured using a colorimetric method.

-

Na+/K+-ATPase activity is calculated by subtracting the ouabain-insensitive activity from the total ATPase activity.[13]

Signaling Pathways and Workflows

Mechanism of Action: Inhibition of the Polyol Pathway

This compound's primary mechanism of action is the direct inhibition of aldose reductase, the initial enzyme in the polyol pathway. This pathway converts glucose to fructose through a two-step process. In hyperglycemic conditions, the excessive flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications.[6]

Caption: this compound inhibits aldose reductase, blocking sorbitol production.

Experimental Workflow: Aldose Reductase Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC50 value of this compound in vitro.

Caption: Workflow for determining this compound's IC50 against aldose reductase.

Contextual Pathway: Insulin Signaling and Downstream Effects

While this compound does not directly target the insulin signaling pathway, its use in diabetic models has shown effects on related cellular functions, such as insulin-stimulated Na+/K+-ATPase activity.[13][14] In diabetic rats, the normal insulin-stimulated increase in this enzyme's activity is absent; treatment with this compound improved nerve conduction velocity but did not restore the insulin-stimulated ATPase activity.[13][14] This suggests that while polyol pathway inhibition is beneficial for some neuropathic endpoints, it may not correct all diabetes-induced cellular dysfunctions.

Caption: Simplified insulin signaling pathway and related downstream observations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. abmole.com [abmole.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. NB-64-06800-25mg | this compound [89391-50-4] Clinisciences [clinisciences.com]

- 6. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Reductase | TargetMol [targetmol.com]

- 11. This compound Datasheet DC Chemicals [dcchemicals.com]

- 12. This compound (AL-1576) | Aldose reductase inhibitor | Probechem Biochemicals [probechem.com]

- 13. scispace.com [scispace.com]

- 14. Aldose reductase inhibition with this compound-effects on impulse conduction and insulin-stimulation of Na+/K(+)-adenosine triphosphatase activity in sciatic nerves of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Imirestat in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imirestat (also known as AL 1576) is a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway becomes particularly active under hyperglycemic conditions, where aldose reductase catalyzes the conversion of glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3] Consequently, this compound serves as a valuable research tool for studying the role of the polyol pathway in diabetic complications and for the development of therapeutic interventions. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity and downstream effects.

Mechanism of Action

This compound functions by non-competitively inhibiting aldose reductase, thereby preventing the reduction of glucose to sorbitol. This action helps to mitigate the intracellular accumulation of sorbitol and the subsequent osmotic stress and cellular damage associated with it. By blocking this initial step in the polyol pathway, this compound allows for the investigation of the pathway's role in various cellular processes and pathologies.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which may vary depending on the cell line and assay conditions.[4][5]

| Parameter | Value | Cell/Tissue Type | Assay Conditions | Reference |

| IC50 | ~10 nM | Rat Lens | Aldose Reductase Inhibition Assay | [Inferred from potency statements in multiple sources] |

| Dosage in vivo | 1 mg/kg/day | Streptozotocin-diabetic rats | Prevention of nerve conduction velocity deficit | [6][7] |

Signaling Pathway

The following diagram illustrates the polyol pathway and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based Aldose Reductase Activity Assay

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of aldose reductase activity in cultured cells.

Materials:

-

Cell line of interest (e.g., lens epithelial cells, retinal pericytes, Schwann cells)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO or appropriate solvent)

-

Aldose Reductase Activity Assay Kit (e.g., Abcam ab273276 or similar)[8]

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Cell Culture: Culture the chosen cell line to ~80-90% confluency under standard conditions.

-

Cell Lysate Preparation:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in the assay buffer provided with the kit.

-

Homogenize the cells on ice.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Assay Preparation:

-

Prepare a serial dilution of this compound in the assay buffer. The concentration range should span the expected IC50 value.

-

In a 96-well plate, add the cell lysate to each well.

-